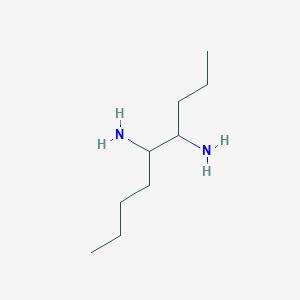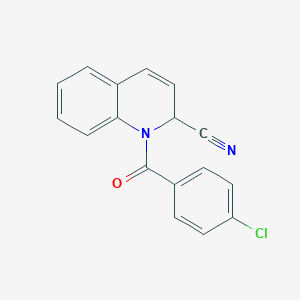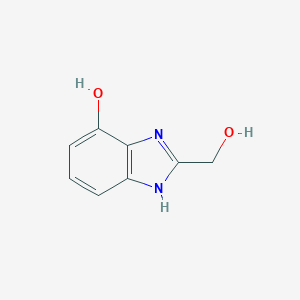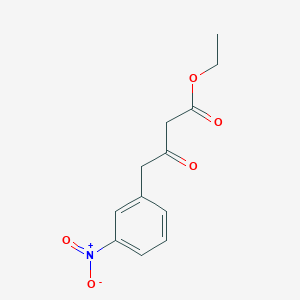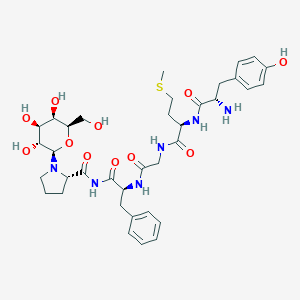
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl-, also known as Met-Enk-Gal, is a neuropeptide that belongs to the family of endogenous opioid peptides. It is a synthetic analogue of the natural peptide Met-enkephalin, which is produced in the body in response to pain and stress. Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has been extensively studied for its potential applications in scientific research due to its unique properties.
Mécanisme D'action
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- acts on the opioid receptors in the brain and spinal cord. It binds to the mu-opioid receptor with high affinity and activates the receptor, leading to the inhibition of pain transmission. It also has effects on other opioid receptors, including the delta and kappa receptors.
Effets Biochimiques Et Physiologiques
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has a range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing the perception of pain. It also has effects on mood and behavior, inducing feelings of euphoria and reducing anxiety. Additionally, it has been shown to have effects on the immune system, modulating inflammation and immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for use. It also has high affinity and selectivity for the mu-opioid receptor, making it a useful tool for studying opioid receptor function. However, it is important to note that Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- is a synthetic analogue and may not fully replicate the effects of the natural peptide.
Orientations Futures
There are several potential future directions for research on Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl-. One area of interest is its potential use in the treatment of pain and addiction. Further research is needed to better understand its mechanism of action and potential therapeutic benefits. Additionally, there is potential for the development of new analogues with improved properties and selectivity for specific opioid receptors. Finally, Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- could be used as a tool to study the interactions between opioid receptors and other molecules, providing insights into the complex mechanisms of pain and addiction.
Méthodes De Synthèse
The synthesis of Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is then purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has been used in a wide range of scientific research applications. It has been studied for its potential use in the treatment of pain, addiction, and other neurological disorders. It has also been used as a tool in the study of opioid receptors and their interactions with other molecules.
Propriétés
Numéro CAS |
113350-05-3 |
|---|---|
Nom du produit |
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- |
Formule moléculaire |
C36H50N6O11S |
Poids moléculaire |
774.9 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29-,30-,31+,36+/m0/s1 |
Clé InChI |
DCANYFWGGDUEFG-NWARPHERSA-N |
SMILES isomérique |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
SMILES canonique |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Autres numéros CAS |
113350-05-3 |
Synonymes |
2-Met-5-Pro-(N(1,5))-galactopyranosyl-enkephalinamide enkephalinamide, Met(2)-Pro(5)-(N(1,5))-galactopyranosyl- enkephalinamide, methionyl(2)-proline(5)-(N(1,5))-galactopyranosyl- MPG-enkephalinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



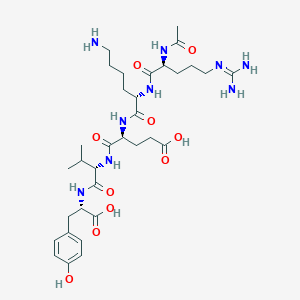
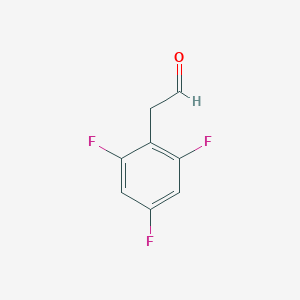
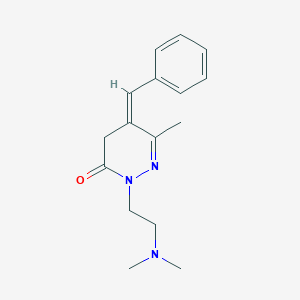
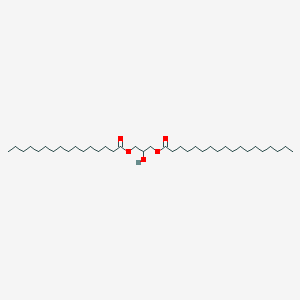
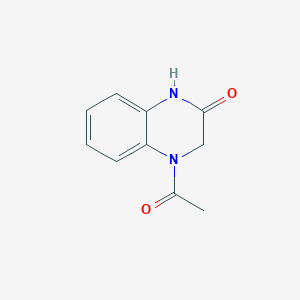
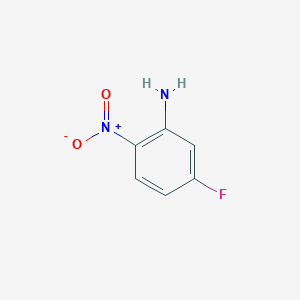

![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)

![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
